molecular formula C8H18O B108734 2,4,4-Trimethyl-2-pentanol CAS No. 690-37-9

2,4,4-Trimethyl-2-pentanol

Cat. No.: B108734
CAS No.: 690-37-9
M. Wt: 130.23 g/mol
InChI Key: BSYJHYLAMMJNRC-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-2-pentanol, also known as this compound, is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 904. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Pentanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Studies and Toxicology

  • Metabolism in Rats : 2,4,4-Trimethyl-2-pentanol is a urinary metabolite in male rats exposed to 2,2,4-trimethylpentane, a compound known for inducing kidney lesions. This metabolite is part of the compound's metabolic pathway and has implications for toxicological studies (Olson et al., 1985).
  • Nephrotoxicity and Gender Differences : Research indicates differential metabolism of 2,2,4-trimethylpentane in male and female rats, with this compound being a major metabolite in male kidneys. This finding is significant for understanding gender-specific toxicological effects (Charbonneau et al., 1987).
  • Binding Characteristics in Male Rats : this compound has been studied for its binding characteristics to alpha 2u-globulin in male rat kidneys. This interaction is crucial for understanding the compound's role in nephrotoxicity (Borghoff et al., 1991).

Industrial Applications

  • Gasoline Component Production : The compound is involved in the synthesis of 2-methoxy-2,4,4-trimethylpentane, a potential gasoline component. Its properties, like low water solubility and high octane value, make it a candidate for fuel applications (Rihko-Struckmann et al., 2004).
  • Hydrogenation in Chemical Processing : In the chemical industry, this compound plays a role in the hydrogenation process of isooctenes to isooctane, a key step in refining and chemical synthesis (Lylykangas et al., 2003).

Biofuel Research

  • Biofuel Synthesis : It has been explored in the context of biofuel production, specifically in the synthesis of pentanol isomers, which are considered as potential biofuels (Cann & Liao, 2009).

Phase Behavior Studies

  • Phase Equilibria Research : The compound's phase behavior in supercritical carbon dioxide has been studied, highlighting its interactions and solubility in different conditions, relevant for industrial separations and chemical engineering processes (Schwarz et al., 2009).

Catalysis and Chemical Reactions

  • Catalytic Applications : In catalysis, this compound is involved in hydroformylation reactions, highlighting its reactivity and potential applications in synthesizing various chemical products (Pergola et al., 1997).

Engine Performance and Emissions

  • Diesel Engine Fuel Blends : Its role in diesel engine performance when blended with biodiesel and pentanol has been studied, offering insights into its use in next-generation biofuels and their impact on emissions and efficiency (Li et al., 2015).

Safety and Hazards

When handling 2,4,4-Trimethyl-2-pentanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The biotransformation of octylphenol, which results in the formation of 2,4,4-Trimethyl-2-pentanol, removes the estrogenic potency of octylphenol . This opens up possibilities for the use of this strain in the treatment of wastewater with high levels of alkylphenol polyethoxylates .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,4,4-Trimethyl-2-pentanol are not well-studied. It has been identified as an intermediate formed during the incubation of a Sphingomonas sp. strain with the xeno-estrogenic octylphenol

Cellular Effects

It is known to be part of the human exposome

Molecular Mechanism

It is known to be a metabolic intermediate

Metabolic Pathways

This compound is known to be a metabolic intermediate formed from the incubation of a Sphingomonas sp. strain with the xeno-estrogenic octylphenol

Properties

IUPAC Name

2,4,4-trimethylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-7(2,3)6-8(4,5)9/h9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYJHYLAMMJNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219040
Record name 2,4,4-Trimethyl-2-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690-37-9
Record name 2,4,4-Trimethyl-2-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 690-37-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=904
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,4-Trimethyl-2-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pentanol, 2,4,4-trimethyl-
Source European Chemicals Agency (ECHA)
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Record name 2,4,4-Trimethyl-2-pentanol
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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